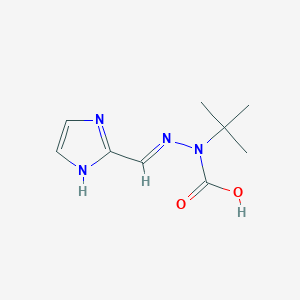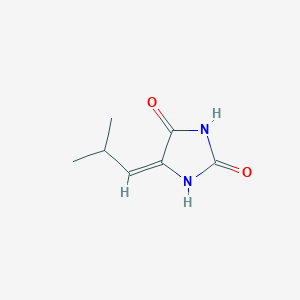
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate is an organic compound with the molecular formula C9H16O6. It is a diester derived from ethylene glycol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate typically involves the esterification of ethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
HOCH2CH2OH+2CH3COOH→CH3COOCH2CH2OCOCH3+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The use of azeotropic distillation helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethylene glycol and acetic acid.
Transesterification: The compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under strong oxidative conditions, the compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products
Hydrolysis: Ethylene glycol and acetic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate involves its ability to form ester bonds with various substrates. In biological systems, it can interact with cellular components through esterification and transesterification reactions. The molecular targets and pathways involved include enzymes that catalyze ester bond formation and hydrolysis.
類似化合物との比較
Similar Compounds
- Diethylene glycol diacetate
- Triethylene glycol diacetate
- Ethylene glycol diacetate
Comparison
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Compared to similar compounds, it has a balanced hydrophilic-lipophilic nature, making it suitable for various applications in both aqueous and organic environments.
特性
分子式 |
C9H16O6 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
2-(2-acetyloxyethoxymethoxy)ethyl acetate |
InChI |
InChI=1S/C9H16O6/c1-8(10)14-5-3-12-7-13-4-6-15-9(2)11/h3-7H2,1-2H3 |
InChIキー |
ZHAHEJYDNRZNGZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOCOCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)



![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)


![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)

![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)
